molecular formula C8H5F3N2O B3246490 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one CAS No. 178393-13-0

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one

Cat. No. B3246490
CAS RN: 178393-13-0
M. Wt: 202.13 g/mol
InChI Key: GGNWVODDZFVOMT-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one” is a pyridine derivative and a heterocyclic building block . It has applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

Trifluoromethylpyridines, including “this compound”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H4F3NO . Its molecular weight is 163.10 .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “this compound”, have been used in various chemical reactions . They are thought to owe their biological activities to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 145.0°C to 149.0°C . It appears as a crystalline powder .

Mechanism of Action

While the specific mechanism of action for “5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one” is not mentioned, pyridine-based molecules are known to have high potency and selectivity in many biological systems .

Safety and Hazards

This compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one” are not mentioned, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-(trifluoromethyl)-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-2-1-4-5(12-6)3-7(14)13-4/h1-2H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNWVODDZFVOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one
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5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one
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5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one
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5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one
Reactant of Route 5
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one
Reactant of Route 6
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one

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